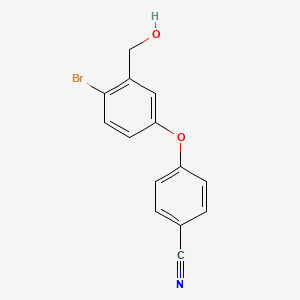

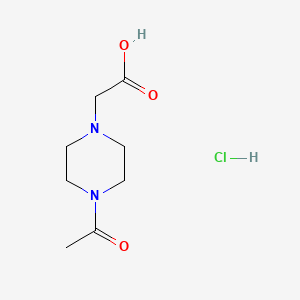

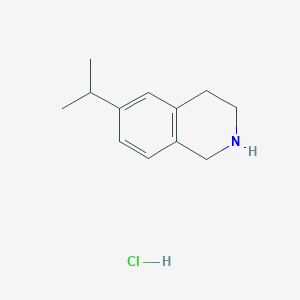

![molecular formula C10H7FN2O3 B1445265 5-[(2-氟苯基)甲基]-1,2,4-噁二唑-3-羧酸 CAS No. 1339354-36-7](/img/structure/B1445265.png)

5-[(2-氟苯基)甲基]-1,2,4-噁二唑-3-羧酸

描述

“5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid” is a derivative of oxadiazole . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

科学研究应用

Anti-Infective Agents

1,2,4-Oxadiazoles, such as the compound , have been synthesized for their potential as anti-infective agents. They exhibit a range of activities including anti-bacterial , anti-viral , and anti-leishmanial properties. The structural versatility of oxadiazoles allows for significant potential in structure-activity relationship (SAR) studies, which can lead to the design of new chemical entities with potent anti-infective activity .

Cancer Research

Compounds with the 1,2,4-oxadiazole moiety have shown promise in cancer research. They have been studied for their biological activity against certain types of cancer cells, providing a pathway for the development of new anticancer drugs. The presence of the fluorophenyl group could potentially enhance the compound’s ability to interact with cancerous cells.

Antibacterial and Antifungal Applications

The oxadiazole ring is known for its antibacterial and antifungal properties. This makes it a valuable scaffold for developing new treatments against resistant strains of bacteria and fungi, which is a growing concern in medical science.

Agriculture

Oxadiazole derivatives are not just limited to medical applications; they also play a significant role in agriculture. They can act as plant protection agents with herbicidal, insecticidal, and fungicidal activity. This is particularly important for ensuring crop protection and food security .

Synthesis of Complex Molecules

The oxadiazole core is often used in the synthesis of more complex molecules due to its reactive nature. This includes the creation of biaryl amides and other compounds with specific biological activities, such as muscarinic acetylcholine receptor subtype M1 agonistic activity .

Material Science

In material science, the oxadiazole derivatives can be used as anion receptors for polymer electrolytes. This application is crucial for the development of advanced materials for energy storage and electronic devices .

Organic Synthesis

The compound can serve as a reactant in organic synthesis, particularly in the diastereoselective synthesis of trisubstituted allylic alcohols. This has implications for the production of complex organic molecules with precise stereochemistry .

Neurological Research

Given the structural similarity to known compounds with neurological activity, there is potential for 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid to be used in the development of drugs targeting neurological pathways, such as GABA α2/3 agonists .

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Without specific information on this compound, it’s difficult to describe its exact mode of action. Many bioactive compounds work by binding to specific receptors in the body, triggering or blocking certain biological responses .

Biochemical Pathways

Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZKCXIDMCZIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

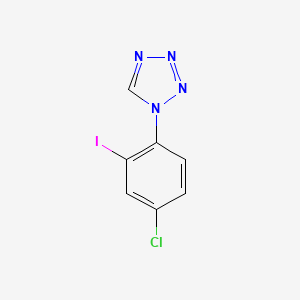

![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)

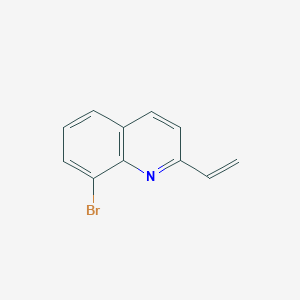

![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)

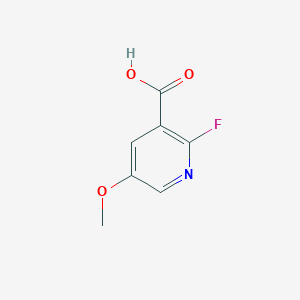

![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1h,3h)-pyrimidinedione](/img/structure/B1445194.png)